molecular formula C17H21N3O4S B4509414 6,7-dimethoxy-3-[3-oxo-3-(thiomorpholin-4-yl)propyl]quinazolin-4(3H)-one

6,7-dimethoxy-3-[3-oxo-3-(thiomorpholin-4-yl)propyl]quinazolin-4(3H)-one

Cat. No.: B4509414
M. Wt: 363.4 g/mol
InChI Key: SXQOWIWADQVVCT-UHFFFAOYSA-N
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Description

6,7-dimethoxy-3-[3-oxo-3-(thiomorpholin-4-yl)propyl]quinazolin-4(3H)-one is a synthetic organic compound with a complex structure. It belongs to the quinazolinone family, which is known for its diverse biological activities. This compound is characterized by the presence of methoxy groups at positions 6 and 7, a quinazolinone core, and a thiomorpholine moiety attached via a propyl linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-3-[3-oxo-3-(thiomorpholin-4-yl)propyl]quinazolin-4(3H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the Thiomorpholine Moiety: The thiomorpholine moiety is introduced through nucleophilic substitution reactions, where a suitable thiomorpholine derivative reacts with a propyl halide intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated quinazolinones.

    Substitution: Functionalized derivatives with varied biological activities.

Scientific Research Applications

6,7-dimethoxy-3-[3-oxo-3-(thiomorpholin-4-yl)propyl]quinazolin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3-[3-oxo-3-(thiomorpholin-4-yl)propyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. For example, it may inhibit kinases or other signaling proteins, disrupting cellular processes essential for cancer cell survival.

Comparison with Similar Compounds

Similar Compounds

    6,7-dimethoxyquinazolin-4(3H)-one: Lacks the thiomorpholine moiety, resulting in different biological activities.

    3-[3-oxo-3-(thiomorpholin-4-yl)propyl]quinazolin-4(3H)-one: Lacks the methoxy groups, affecting its chemical reactivity and biological properties.

Uniqueness

6,7-dimethoxy-3-[3-oxo-3-(thiomorpholin-4-yl)propyl]quinazolin-4(3H)-one is unique due to the combination of methoxy groups, a quinazolinone core, and a thiomorpholine moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

6,7-dimethoxy-3-(3-oxo-3-thiomorpholin-4-ylpropyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-23-14-9-12-13(10-15(14)24-2)18-11-20(17(12)22)4-3-16(21)19-5-7-25-8-6-19/h9-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQOWIWADQVVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)N3CCSCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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